Lachnophyllum ester

説明

Contextualizing Lachnophyllum Ester as a Natural Product

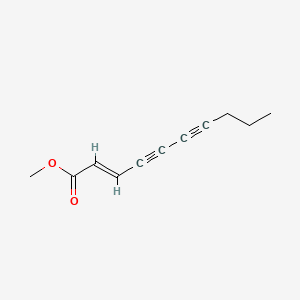

Lachnophyllum ester is classified as an ester-type polyacetylene, specifically a C₁₀-acetylene featuring a diyn-ene chromophore and a methyl ester functional group. Its structure, methyl (Z)-dec-2-en-4,6-diynoate, is characterized by a specific arrangement of conjugated triple and double bonds, which is often indicative of bioactivity scielo.brresearchgate.net. These compounds are frequently found in the essential oils of plants belonging to the Asteraceae family, a large and diverse plant family scielo.brmdpi.com. The specific carbon chain length and the configuration of the double bonds (predominantly Z) are often characteristic of particular tribes or genera within this family, making them useful for systematic studies scielo.brmdpi.com. Its presence in various Erigeron, Baccharis, and Conyza species highlights its role as a significant natural product in these genera scielo.brmdpi.comresearchgate.net.

Historical Perspectives on the Discovery and Initial Characterization of Lachnophyllum Ester

The initial isolation and identification of Lachnophyllum ester trace back to 1935, when it was first reported from the plant Lachnophyllum gossypinum Bunge scielo.brrsc.org. Subsequent research efforts continued to explore its presence and characteristics in other plant species. It was later identified and characterized in Baccharis trinervis by Albuquerque et al. in 2004 scielo.brrsc.org. Early characterization often relied on techniques such as gas chromatography-mass spectrometry (GC-MS) scielo.brscielo.br. More advanced spectroscopic methods, including 2D NMR experiments (gradient ¹H-¹H COSY, HMBC, and HSQC), have been employed to confirm its precise structure and stereochemistry, particularly the Z configuration of the double bond, which has been shown to be crucial for certain biological activities rsc.orgni.ac.rs. The synthesis of Lachnophyllum ester and its analogs has also been pursued to obtain larger quantities for extensive biological evaluation and to explore structure-activity relationships rsc.orgresearchgate.net.

Structure

3D Structure

特性

IUPAC Name |

methyl (E)-dec-2-en-4,6-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-4H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWONXTYZMYZRSU-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#CC#C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191313 | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-06-5, 505-01-1 | |

| Record name | Lachnophyllum ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACHNOPHYLLUM ESTER, CIS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile and Isolation of Lachnophyllum Ester

Chemical Structure and Properties

Lachnophyllum ester is characterized by its aliphatic chain containing conjugated triple and double bonds, culminating in a methyl ester group. The precise chemical structure is methyl (Z)-dec-2-en-4,6-diynoate. The presence of the conjugated system is responsible for its characteristic UV absorption and contributes significantly to its bioactivity scielo.brresearchgate.net.

Table 1: Chemical Profile of Lachnophyllum Ester

| Property | Value |

| Chemical Name | Methyl (Z)-dec-2-en-4,6-diynoate |

| Common Name | Lachnophyllum ester |

| Molecular Formula | C₁₁H₁₂O₂ |

| CAS Number | 505-01-1 |

| Chemical Class | Polyacetylene (ester-type) |

| Key Structural Feature | Conjugated diyn-ene system, methyl ester |

| Stereochemistry | Predominantly (Z) configuration |

| Found In | Lachnophyllum gossypinum, Baccharis spp., Conyza spp., Erigeron spp. |

Isolation and Characterization Techniques

The isolation of Lachnophyllum ester from plant matrices typically involves hydrodistillation or solvent extraction of aerial parts or roots, followed by chromatographic separation scielo.brmdpi.comrsc.orgscielo.br. Silica gel column chromatography is a common method used to purify the compound from essential oils or crude extracts scielo.brrsc.orgscielo.br. Characterization is primarily achieved using gas chromatography-mass spectrometry (GC-MS) scielo.brscielo.br. For definitive structural elucidation, including the confirmation of stereochemistry, techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, are essential rsc.orgni.ac.rs.

Detailed Research Findings on Lachnophyllum Ester

Biological Activities

Lachnophyllum ester has demonstrated significant bioactivity across several domains, including antimicrobial, antioxidant, and cytotoxic effects.

Table 2: Biological Activities of Lachnophyllum Ester

| Activity | Target/System | Key Finding/Metric |

| Antifungal | Trichophyton rubrum | MIC: 0.625 mg/mL; MFC: 1.25 mg/mL |

| Antifungal | Microsporum canis | MIC: 2.5 mg/mL; MFC: 5.0 mg/mL |

| Antifungal (Modulatory) | Dermatophytes (in combination with Ketoconazole) | Synergistic effect, reducing MIC values of ketoconazole (B1673606) scielo.brscielo.brmendeley.comscite.ai |

| Antioxidant | β-carotene/linoleic acid bleaching system | 71.43% ± 0.01% inhibition rate scielo.brscielo.brmendeley.comscite.ai |

| Nematicidal | Nematodes | Demonstrated activity against nematodes researchgate.netscite.ai |

| Antileishmanial | Leishmania infantum axenic amastigotes | (Z) isomer more potent (EC₅₀ = 22.4 μM) than (E) isomer (EC₅₀ = 132.6 μM) rsc.orgresearchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Demonstrated activity against pathogenic strain researchgate.net |

| Antitumor | MDA-MB-231, MCF-7, 5637 human cancer cell lines | IC₅₀ values ranging from 7.2 to 53.1 µg/mL scite.ai |

| Insecticidal | Insects | Mentioned activity scite.ai |

Antimicrobial and Antioxidant Properties

Lachnophyllum ester exhibits notable antifungal activity against dermatophyte fungi, such as Trichophyton rubrum and Microsporum canis, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.625 mg/mL and Minimum Fungicidal Concentration (MFC) values of 1.25 mg/mL . Furthermore, it has demonstrated a synergistic interaction with the antifungal drug ketoconazole, enhancing its efficacy against fungal strains scielo.brscielo.brmendeley.comscite.ai. Beyond its antifungal effects, Lachnophyllum ester possesses significant antioxidant capabilities, as evidenced by its ability to inhibit the oxidation of linoleic acid in the β-carotene/linoleic acid bleaching system, achieving an inhibition rate of approximately 71.43% scielo.brscielo.brmendeley.comscite.ai.

Other Bioactivities and Chemotaxonomic Significance

The compound's bioactivity extends to nematicidal properties, showing effectiveness against nematodes, which is relevant for agricultural applications researchgate.netscite.ai. It also displays antileishmanial activity against Leishmania infantum amastigotes, with the (Z) configuration being significantly more potent than its (E) isomer rsc.orgresearchgate.net. Preliminary studies also indicate potential antimycobacterial activity against Mycobacterium tuberculosis researchgate.net. Additionally, Lachnophyllum ester has shown in vitro antitumor effects against various human cancer cell lines scite.ai. Its presence and specific structural features, particularly the conjugated triple and double bonds, make it a valuable chemotaxonomic marker for classifying plants within the Asteraceae family scielo.brresearchgate.netmdpi.com.

Compound Names

Lachnophyllum ester

Methyl (Z)-dec-2-en-4,6-diynoate

Matricaria ester-type polyacetylenes

Biological and Ecological Functions of Lachnophyllum Ester

Antimicrobial Investigations

Lachnophyllum ester has demonstrated significant efficacy against a spectrum of microorganisms, including fungi and bacteria, and shows promise in antimycobacterial studies.

The compound displays notable antifungal properties, particularly against dermatophytes, which are fungi responsible for infections of the skin, hair, and nails scielo.brscite.ainih.gov. Studies have reported its activity against key pathogens such as Trichophyton rubrum and Microsporum canis.

Efficacy Against Dermatophytes: Lachnophyllum ester has shown direct antimicrobial action against dermatophyte strains scielo.brscielo.brscite.ai. Research indicates a Minimum Inhibitory Concentration (MIC) as low as 0.625 mg/mL against Trichophyton rubrum and 2.5 mg/mL against Microsporum canis scielo.brscielo.brscite.ai. The Minimum Fungicidal Concentration (MFC) values have been reported to range from 1.25 to 5.0 mg/mL for these strains, suggesting both fungistatic and fungicidal capabilities scielo.brscielo.brscite.ai.

Synergistic Effects: In combination with conventional antifungals like ketoconazole (B1673606), Lachnophyllum ester has exhibited synergistic interactions. This combination reduced the MIC values of ketoconazole against T. rubrum, indicating an enhanced antifungal effect that could be beneficial in managing resistant fungal strains scielo.brscielo.br.

Lachnophyllum ester also possesses antibacterial activity, showing efficacy against certain Gram-positive bacteria.

Activity Against Gram-Positive Bacteria: Studies have evaluated the antibacterial potential of essential oils rich in acetylenic constituents, including Lachnophyllum ester, against strains such as Streptomyces candidus and Bacillus subtilis niscair.res.in. For instance, Erigeron mucronatus oil, containing Lachnophyllum ester, demonstrated activity against S. candidus with an MIC of 5 µL/mL and against B. subtilis with an MIC of 10 µL/mL niscair.res.in.

Preliminary investigations suggest that Lachnophyllum ester and its analogs may hold potential in combating mycobacterial infections.

Activity Against Mycobacterium tuberculosis: Research has assessed the potency of Lachnophyllum ester and its lactone analogs against the Mycobacterium tuberculosis H37Rv pathogenic strain rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net. Structure-activity relationship studies indicate that a longer alkyl chain, particularly a C10 lipophilic appendage in lactone analogs, enhances antimycobacterial potency rsc.orgresearchgate.netrsc.orgnih.gov. While direct data for the ester's potency against M. tuberculosis is still under investigation, its structural relatives show promise .

The antimicrobial effects of Lachnophyllum ester are partly attributed to its physicochemical properties and interactions with microbial cell structures.

Membrane Permeability: The compound's long hydrocarbon aliphatic chain confers low polarity, which facilitates its permeability through the phospholipid bilayer of fungal cells scielo.brscielo.br. This enhanced permeability is believed to be a key factor in its antimicrobial effect, potentially by disrupting cellular processes and interfering with metabolic pathways . Other studies suggest that compounds like Lachnophyllum esters can disrupt cell membranes and mitochondria sci-hub.se.

Antiparasitic and Pest Management Potentials

Beyond its antimicrobial properties, Lachnophyllum ester demonstrates significant potential in pest management, particularly as a nematicidal agent.

Lachnophyllum ester and its closely related lactone analogs have shown strong efficacy against plant-parasitic nematodes, such as Meloidogyne incognita, which cause substantial damage to agricultural crops scirp.orgrsc.orgscirp.org.

Activity Against Meloidogyne incognita: Research has established the nematicidal activity of Lachnophyllum ester and its derivatives. Notably, the natural compound Lachnophyllum lactone (4Z) exhibited higher potency with an IC50 of 18.9 mg/L against M. incognita, outperforming its ester counterpart, which had an IC50 of 75.3 mg/L . The cis-Lachnophyllum methyl ester has also demonstrated nematicidal activity, with an EC50/72h estimated at 78.61 mg/L against M. incognita scirp.orgresearchgate.net. The compound's chemical structure, featuring conjugated triple and double bonds, is thought to enhance its bioactivity against these nematodes scirp.org. Furthermore, synergistic effects have been observed when cis-Lachnophyllum methyl ester is combined with limonene (B3431351) against these nematodes scirp.org.

Allelopathic Interactions in Plant Ecology

Lachnophyllum ester and its derivatives, particularly (4Z)-Lachnophyllum lactone, exhibit allelopathic effects, inhibiting seed germination and seedling growth in competing plant species acs.orgncsu.eduresearchgate.net. Studies have shown that (4Z)-Lachnophyllum lactone can inhibit the germination of Conyza bonariensis seeds acs.org. Furthermore, polyacetylenes including Lachnophyllum ester have demonstrated allelopathic effects on rice growth and seed germination ncsu.edu.

The compound displays significant phytotoxic activity against various weeds and parasitic plants. (4Z)-Lachnophyllum lactone, for instance, showed nearly 85% inhibitory activity against the stem parasitic weed Cuscuta campestris at 0.3 mM in seedling growth bioassays acs.org. At the same concentration, it also inhibited the radicle growth of root parasitic weeds Orobanche minor and Phelipanche ramosa by over 70% and 40%, respectively acs.org. Research has identified (4Z)-lachnophyllum lactone as a major active component with suppressive effects against Cuscuta csic.es.

Table 3: Phytotoxic Effects of (4Z)-Lachnophyllum Lactone on Parasitic Plants

| Target Plant Species | Effect | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| Cuscuta campestris | Seedling growth | 0.3 mM | ~85 | acs.org |

| Orobanche minor | Radicle growth | 0.3 mM | >70 | acs.org |

| Phelipanche ramosa | Radicle growth | 0.3 mM | >40 | acs.org |

Species within the Conyza genus, from which Lachnophyllum ester is derived, are known to release allelopathic compounds to inhibit the growth of neighboring plant species, thereby facilitating their own colonization of agricultural spaces researchgate.net. This suggests that Lachnophyllum ester plays a role in interspecific competition by suppressing the growth of potential competitors. While direct studies on its role in intraspecific competition or autotoxicity are limited, the general allelopathic nature of polyacetylenes implies such potential functions ncsu.eduresearchgate.net.

Cellular and Biochemical Activity Profiling

The mechanism of action for Lachnophyllum ester's bioactivities is multifaceted. Its antileishmanial effects are linked to its disruption of critical cellular processes within Leishmania infantum amastigotes . Similarly, its antimycobacterial activity involves interaction with the Mycobacterium tuberculosis H37Rv strain, interfering with pathogen metabolic pathways . Research into structure-activity relationships indicates that the presence of conjugated triple and double bonds, as well as specific functional groups like esters and lactones, are crucial for its bioactivity researchgate.netrsc.org. For instance, a C10 lipophilic chain in lactone analogs enhances potency against Mycobacterium tuberculosis researchgate.net. The specific molecular targets and biochemical pathways affected by Lachnophyllum ester are areas of ongoing research, with studies suggesting interference with metabolic pathways essential for pathogen survival .

Compound List:

Lachnophyllum ester

(4Z)-Lachnophyllum lactone

(2Z)-Lachnophyllum methyl ester

Matricaria esters

(2E,8Z)-matricaria methyl ester

(4Z,8Z)-Matricaria lactone

cis-Lachnophyllum ester

cis-lachnophyllum methyl ester

Antioxidant Mechanisms

Lachnophyllum ester has demonstrated significant antioxidant capabilities. In a key study utilizing the β-carotene/linoleic acid bleaching system, the compound exhibited an inhibition rate of 71.43% ± 0.01% scielo.brscielo.br. This assay measures the inhibition of linoleic acid oxidation, which produces conjugated diene hydroperoxides that can mimic the oxidation of cell membrane lipids scielo.brscielo.brresearchgate.netnih.gov. The capacity of Lachnophyllum ester to protect β-carotene against rapid discoloration and oxidation in the emulsion highlights its potential in mitigating oxidative stress scielo.br. For comparison, standard antioxidants like Butylated Hydroxyl-Toluene (BHT) and ascorbic acid showed higher inhibition rates of 96.43% ± 0.23% and 94.5% ± 2.14%, respectively, in the same assay scielo.br.

Table 1: Antioxidant Activity in β-Carotene/Linoleic Acid Bleaching System

| Compound | Inhibition Rate (%) | Standard Deviation |

| Lachnophyllum ester | 71.43 | 0.01 |

| BHT (Standard) | 96.43 | 0.23 |

| Ascorbic Acid (Std.) | 94.5 | 2.14 |

Investigation of Antiproliferative Effects in Cellular Models

Research has explored the antiproliferative effects of Lachnophyllum ester, particularly in the context of cancer cell lines. The essential oil from Conyza bonariensis (CBEO), of which (Z)-2-lachnophyllum ester is the major component (57.24%), exhibited significant in vitro cytotoxicity against human melanoma cells (SK-MEL-28) with a half maximal inhibitory concentration (IC50) of 18.65 ± 1.16 µg/mL dntb.gov.uanih.govmdpi.comnih.govwilddata.cn. This cytotoxicity was found to be ROS-dependent, as indicated by a reduction in cell death upon pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) nih.govmdpi.comnih.govwilddata.cn. Furthermore, CBEO demonstrated selective cytotoxicity towards SK-MEL-28 cells compared to non-tumor keratinocyte lines mdpi.comnih.govwilddata.cn. Other studies have reported that Lachnophyllum ester and its analogs can exhibit cytotoxic activity against various human cancer cell lines, including MDA-MB-231, MCF-7, and 5637 researchgate.netmdpi.com.

Table 2: Cytotoxicity of CBEO (Major Component: (Z)-2-lachnophyllum ester) Against Melanoma Cells

| Cell Line | IC50 (µg/mL) | Standard Deviation |

| SK-MEL-28 | 18.65 | 1.16 |

Modulation of Specific Biological Pathways

Studies investigating the mechanisms behind the observed biological activities of Lachnophyllum ester have pointed to its modulation of key cellular signaling pathways. In silico analyses and in vitro assays suggest that (Z)-2-lachnophyllum ester (EZ) interacts with and modulates Mitogen-Activated Protein Kinases (MAPKs), including Extracellular Signal-Regulated Kinase 1 (ERK1), c-Jun N-terminal Kinase 1 (JNK1), and p38α MAPK dntb.gov.uanih.govresearchgate.netresearchgate.netbvsalud.org. Specifically, CBEO (with EZ as the major component) has been shown to induce apoptosis and modulate ERK1/2, JNK, p38 MAPK, NF-κB, and PKB/AKT activities in SK-MEL-28 melanoma cells dntb.gov.uanih.govresearchgate.netbvsalud.org. The cytotoxicity of CBEO against these cells was observed to be significantly altered in the presence of MAPK inhibitors, underscoring the role of these pathways in its cellular effects dntb.gov.uanih.govresearchgate.netbvsalud.org. The MAPK signaling pathway is recognized for its involvement in regulating critical cellular processes such as cell adhesion, angiogenesis, apoptosis, and cell migration researchgate.net.

Compound List:

Lachnophyllum ester (methyl (Z)-dec-2-en-4,6-diynoate)

References

Benchchem. Lachnophyllum ester | 505-01-1. scielo.br SciELO. Antifungal and antioxidant effect of the lachnophyllum ester, isolated from the essential oil of Baccharis trinervis (Lam.) Pers., against dermatophytes fungi. scielo.br SciELO. Antifungal and antioxidant effect of the lachnophyllum ester, isolated from the essential oil of Baccharis trinervis (Lam.) Pers. ontosight.ai Ontosight. Lachnophyllum Ester Chemical Properties. cymitquimica.com CymitQuimica. CAS 3788-06-5: Lachnophyllum ester. researchgate.net ResearchGate. Chemical Composition of Blumea lacera Essential Oil from Nepal. Biological Activities of the Essential Oil and (Z)-Lachnophyllum Ester. rsc.org ResearchGate. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. researchgate.net ResearchGate. Nematicidal activity of cis-Lachnophyllum methyl ester. dntb.gov.ua OUCI. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. nih.gov MDPI. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. nih.gov PubChem. Lachnophyllum Ester | C11H12O2 | CID 642290. mdpi.com MDPI. Chemical Composition, In Vitro Antitumor Effect, and Toxicity in Zebrafish of the Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae). thegoodscentscompany.com The Good Scents Company. (Z)-lachnophyllum ester, 505-01-1. ebi.ac.uk ChEMBL. Compound: LACHNOPHYLLUM ESTER (CHEMBL2269913). researchgate.net ResearchGate. Molecular structure of (Z)-2-lachnophyllum ester (EZ). bvsalud.org VHL Regional Portal. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. nih.gov PubMed. Chemical Composition, In Vitro Antitumor Effect, and Toxicity in Zebrafish of the Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae). researchgate.net MDPI. Bioactive properties and antioxidant capacity of oils extracted from citrus fruit seeds. nih.gov PMC. Essential Oils Composition and Antioxidant Properties of Three Thymus Species. wilddata.cn MDPI. (菊科)精油的化学成分、体外抗肿瘤作用及斑马鱼的毒性研究。Chemical Composition, In Vitro Antitumor Effect, and Toxicity in Zebrafish of the Essential Oil from (L.) Cronquist (Asteraceae).Lachnophyllum Ester: Exploring its Biological and Ecological Functions

Lachnophyllum ester, chemically identified as methyl (Z)-dec-2-en-4,6-diynoate, is a polyacetylene compound predominantly found in plants of the Asteraceae family, such as Conyza bonariensis and Baccharis trinervis scielo.brresearchgate.net. Its unique conjugated triple and double bonds contribute to its notable bioactivity, making it a subject of interest in agricultural and pharmaceutical research . This article delves into the specific biological and ecological functions of Lachnophyllum ester, focusing on its antioxidant mechanisms, antiproliferative effects in cellular models, and modulation of specific biological pathways.

Antioxidant Mechanisms

Lachnophyllum ester has demonstrated significant antioxidant capabilities. In a key study utilizing the β-carotene/linoleic acid bleaching system, the compound exhibited an inhibition rate of 71.43% ± 0.01% scielo.brscielo.br. This assay measures the inhibition of linoleic acid oxidation, which produces conjugated diene hydroperoxides that can mimic the oxidation of cell membrane lipids scielo.brscielo.brresearchgate.netnih.gov. The capacity of Lachnophyllum ester to protect β-carotene against rapid discoloration and oxidation in the emulsion highlights its potential in mitigating oxidative stress scielo.br. For comparison, standard antioxidants like Butylated Hydroxyl-Toluene (BHT) and ascorbic acid showed higher inhibition rates of 96.43% ± 0.23% and 94.5% ± 2.14%, respectively, in the same assay scielo.br.

Table 1: Antioxidant Activity in β-Carotene/Linoleic Acid Bleaching System

| Compound | Inhibition Rate (%) | Standard Deviation |

| Lachnophyllum ester | 71.43 | 0.01 |

| BHT (Standard) | 96.43 | 0.23 |

| Ascorbic Acid (Std.) | 94.5 | 2.14 |

Investigation of Antiproliferative Effects in Cellular Models

Research has explored the antiproliferative effects of Lachnophyllum ester, particularly in the context of cancer cell lines. The essential oil from Conyza bonariensis (CBEO), of which (Z)-2-lachnophyllum ester is the major component (57.24%), exhibited significant in vitro cytotoxicity against human melanoma cells (SK-MEL-28) with a half maximal inhibitory concentration (IC50) of 18.65 ± 1.16 µg/mL dntb.gov.uanih.govmdpi.comnih.govwilddata.cn. This cytotoxicity was found to be ROS-dependent, as indicated by a reduction in cell death upon pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) nih.govmdpi.comnih.govwilddata.cn. Furthermore, CBEO demonstrated selective cytotoxicity towards SK-MEL-28 cells compared to non-tumor keratinocyte lines mdpi.comnih.govwilddata.cn. Other studies have reported that Lachnophyllum ester and its analogs can exhibit cytotoxic activity against various human cancer cell lines, including MDA-MB-231, MCF-7, and 5637 researchgate.netmdpi.com.

Table 2: Cytotoxicity of CBEO (Major Component: (Z)-2-lachnophyllum ester) Against Melanoma Cells

| Cell Line | IC50 (µg/mL) | Standard Deviation |

| SK-MEL-28 | 18.65 | 1.16 |

Modulation of Specific Biological Pathways

Studies investigating the mechanisms behind the observed biological activities of Lachnophyllum ester have pointed to its modulation of key cellular signaling pathways. In silico analyses and in vitro assays suggest that (Z)-2-lachnophyllum ester (EZ) interacts with and modulates Mitogen-Activated Protein Kinases (MAPKs), including Extracellular Signal-Regulated Kinase 1 (ERK1), c-Jun-N-terminal Kinase 1 (JNK1), and p38α MAPK dntb.gov.uanih.govresearchgate.netresearchgate.netbvsalud.org. Specifically, CBEO (with EZ as the major component) has been shown to induce apoptosis and modulate ERK1/2, JNK, p38 MAPK, NF-κB, and PKB/AKT activities in SK-MEL-28 melanoma cells dntb.gov.uanih.govresearchgate.netbvsalud.org. The cytotoxicity of CBEO against these cells was observed to be significantly altered in the presence of MAPK inhibitors, underscoring the role of these pathways in its cellular effects dntb.gov.uanih.govresearchgate.netbvsalud.org. The MAPK signaling pathway is recognized for its involvement in regulating critical cellular processes such as cell adhesion, angiogenesis, apoptosis, and cell migration researchgate.net.

Compound List:

Lachnophyllum ester (methyl (Z)-dec-2-en-4,6-diynoate)

References

Benchchem. Lachnophyllum ester | 505-01-1. scielo.br SciELO. Antifungal and antioxidant effect of the lachnophyllum ester, isolated from the essential oil of Baccharis trinervis (Lam.) Pers., against dermatophytes fungi. scielo.br SciELO. Antifungal and antioxidant effect of the lachnophyllum ester, isolated from the essential oil of Baccharis trinervis (Lam.) Pers. ontosight.ai Ontosight. Lachnophyllum Ester Chemical Properties. cymitquimica.com CymitQuimica. CAS 3788-06-5: Lachnophyllum ester. researchgate.net ResearchGate. Chemical Composition of Blumea lacera Essential Oil from Nepal. Biological Activities of the Essential Oil and (Z)-Lachnophyllum Ester. rsc.org ResearchGate. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. researchgate.net ResearchGate. Nematicidal activity of cis-Lachnophyllum methyl ester. dntb.gov.ua OUCI. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. nih.gov MDPI. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. nih.gov PubChem. Lachnophyllum Ester | C11H12O2 | CID 642290. mdpi.com MDPI. Chemical Composition, In Vitro Antitumor Effect, and Toxicity in Zebrafish of the Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae). thegoodscentscompany.com The Good Scents Company. (Z)-lachnophyllum ester, 505-01-1. ebi.ac.uk ChEMBL. Compound: LACHNOPHYLLUM ESTER (CHEMBL2269913). researchgate.net ResearchGate. Molecular structure of (Z)-2-lachnophyllum ester (EZ). bvsalud.org VHL Regional Portal. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. nih.gov PubMed. Chemical Composition, In Vitro Antitumor Effect, and Toxicity in Zebrafish of the Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae). researchgate.net MDPI. Bioactive properties and antioxidant capacity of oils extracted from citrus fruit seeds. nih.gov PMC. Essential Oils Composition and Antioxidant Properties of Three Thymus Species. wilddata.cn MDPI. (菊科)精油的化学成分、体外抗肿瘤作用及斑马鱼的毒性研究。Chemical Composition, In Vitro Antitumor Effect, and Toxicity in Zebrafish of the Essential Oil from (L.) Cronquist (Asteraceae).

Structure Activity Relationship Sar Elucidations of Lachnophyllum Ester and Analogs

Correlating Structural Features with Biological Activities

The biological profile of Lachnophyllum ester is intrinsically linked to its unique chemical architecture, characterized by a conjugated system of double and triple bonds terminating in a methyl ester. Studies involving synthetic analogs have demonstrated that this conjugated system is a critical feature for many of its biological activities.

In contrast, the antileishmanial activity appears to be more tolerant of structural modifications. Both (2Z)-Lachnophyllum methyl ester and its corresponding lactone analog, (4Z)-Lachnophyllum lactone, exhibit strong potency against Leishmania infantum rsc.orgresearchgate.netnih.gov. This suggests that the bioactivity is not strictly limited to the ester functional group and that a lactone ring can serve as a viable alternative, maintaining or even enhancing activity against this parasite.

Furthermore, acetylene esters like Lachnophyllum ester are recognized for a range of pharmacological properties, including antifungal and cytotoxic activities scielo.br. The cytotoxic potential has been observed against human tumor cell lines such as MDA-MD-231, MCF-7, and 5637 nih.gov. The compound has also demonstrated antifungal activity against dermatophyte strains Trichophyton rubrum and Microsporum canis scielo.brscielo.br.

Table 1: Biological Activities of Lachnophyllum Ester and Analogs

| Compound | Structural Modification | Biological Activity | Key Finding |

|---|---|---|---|

| (2Z)-Lachnophyllum methyl ester | Natural Product | Nematicidal, Antileishmanial, Antifungal, Cytotoxic | Potent activity across multiple domains. rsc.orgresearchgate.netnih.govscielo.br |

| (4Z)-Lachnophyllum lactone | Ester replaced by Lactone | Nematicidal, Antileishmanial, Antimycobacterial | Strong antileishmanial and notable nematicidal activity. rsc.orgresearchgate.netnih.gov |

| Aromatic Analog (Z-1d) | Alkyl chain replaced by Aromatic ring | Nematicidal | Loss of significant nematicidal activity (IC50 > 200 mg L−1). rsc.org |

Influence of Stereochemistry on Bioactivity Profiles

Stereochemistry, particularly the geometry of the double bond at the C2 position, plays a significant role in modulating the biological activity of Lachnophyllum ester. The naturally occurring isomer is the (Z)-isomer, which is often found to be the most active form.

While many studies focus on the (2Z)-isomer due to its natural abundance and potent bioactivities, the (E)-isomer has also been synthesized and evaluated, allowing for direct comparisons. For instance, in the context of antimycobacterial activity, both the (Z)- and (E)-isomers of a C12 analog (analogs Z-1b and E-1b) were evaluated against Mycobacterium tuberculosis. The results indicated that the activity was not significantly different between the two isomers, suggesting that for this particular biological endpoint and with this specific structural backbone, the stereochemistry of the C2-C3 double bond is not a critical determinant of potency rsc.org.

However, this observation is not universal across all biological targets. The specific spatial arrangement of the (Z)-isomer may provide a more optimal fit for certain receptor sites or enzymes in other organisms, such as nematodes or fungi, leading to enhanced potency compared to the (E)-isomer. The presence of both (Z)-Lachnophyllum ester (25.5%) and (E)-Lachnophyllum ester (1.7%) in the essential oil of Blumea lacera suggests that nature predominantly synthesizes the more active Z-isomer nih.gov. The subtle difference in shape between the Z and E isomers can lead to different binding affinities and, consequently, different biological responses, a common principle in medicinal chemistry and pharmacology.

Table 2: Influence of Stereochemistry on Antimycobacterial Activity

| Compound | Stereochemistry | Target | Activity (MIC) |

|---|---|---|---|

| Analog Z-1b | (Z)-isomer | Mycobacterium tuberculosis H37Rv | Reported activity. |

| Analog E-1b | (E)-isomer | Mycobacterium tuberculosis H37Rv | Similar activity to the (Z)-isomer. rsc.org |

Impact of Alkyl Chain Length and Unsaturation on Potency and Specificity

The lipophilicity of Lachnophyllum ester analogs, primarily dictated by the alkyl chain length, is a crucial factor influencing their potency and specificity, particularly for antimycobacterial activity. The degree of unsaturation within the carbon chain also contributes significantly to the biological profile.

Studies on a series of Lachnophyllum ester analogs have revealed a clear trend: a longer alkyl chain is necessary for significant activity against Mycobacterium tuberculosis rsc.orgresearchgate.netnih.govrsc.org. The natural product, (2Z)-Lachnophyllum methyl ester (a C10 acid derivative), and its partially saturated analog did not show significant antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 10 μM rsc.org. In contrast, a lactone analog featuring a longer C10 lipophilic appendage demonstrated the highest antimycobacterial potency among the tested compounds rsc.orgresearchgate.netnih.govresearchgate.net. This suggests that increased lipophilicity is required for the compound to effectively penetrate the complex, lipid-rich cell wall of mycobacteria.

Table 3: Effect of Alkyl Chain and Unsaturation on Bioactivity

| Compound | Modification | Target Organism | Observed Activity |

|---|---|---|---|

| (2Z)-Lachnophyllum methyl ester (Z-1a) | Natural C10 chain | M. tuberculosis | Not significant (MIC > 10 μM). rsc.org |

| Partially Saturated Analog (Z-1c) | Reduced unsaturation | M. tuberculosis | Not significant (MIC > 10 μM). rsc.org |

| Lactone Analog | Longer C10 lipophilic appendage | M. tuberculosis | Highest antimycobacterial potency in the series. rsc.orgresearchgate.netnih.gov |

| (2Z)-Lachnophyllum methyl ester (Z-1a) | Natural Product | Nematodes | Remains among the most potent compounds. rsc.orgresearchgate.net |

Derivatives, Analogs, and Bioprospecting

Design and Synthesis of Novel Lachnophyllum Ester Analogs and Lactones

The unique chemical architecture of Lachnophyllum ester, characterized by its conjugated enyne system, makes it an interesting template for synthetic modification. Researchers have successfully devised synthetic routes to produce not only the natural (2Z)-Lachnophyllum methyl ester and its corresponding (4Z)-Lachnophyllum lactone but also a variety of non-natural analogs. rsc.orgnih.govresearchgate.net The primary motivation for this synthetic effort was to overcome the limited availability of these compounds from natural sources, thereby enabling extensive biological evaluation and the exploration of structure-activity relationships. rsc.orgnih.gov

The synthetic strategies provide access to larger quantities of the natural products and allow for systematic structural modifications. researchgate.net These modifications include altering the length of the alkyl chain and synthesizing different geometric isomers (e.g., the E isomer of the ester). rsc.org The synthesis of lactone analogs, which feature a cyclic ester structure instead of the linear ester in Lachnophyllum ester, has also been a key area of investigation. rsc.orgresearchgate.net These synthetic endeavors have created a library of related compounds, which is essential for systematically assessing how specific structural features influence biological activity.

Comparative Biological Evaluation of Natural and Synthetic Derivatives

A critical step in the development of analogs is the direct comparison of their biological activities with the parent natural compounds. Studies on Lachnophyllum ester and its derivatives have revealed important insights into their potential as therapeutic or crop protection agents.

The synthesized compounds have been evaluated for a range of biological activities, including nematicidal, antileishmanial, and antimycobacterial effects. rsc.orgnih.govresearchgate.net In nematicidal assays, the natural products, (2Z)-Lachnophyllum methyl ester and (4Z)-Lachnophyllum lactone, proved to be the most potent compounds among all the analogs tested. researchgate.net

For antileishmanial activity against Leishmania infantum, both the natural ester and lactone, along with the synthetic lactone analogs, demonstrated the strongest potency. nih.govresearchgate.net Notably, the (4Z)-Lachnophyllum lactone was found to be approximately eight times more potent than the corresponding methyl ester. rsc.org Furthermore, the stereochemistry of the ester was shown to be crucial, with the natural (2Z)-isomer being almost six times more active than its synthetic (E)-isomer. rsc.org

In the context of antimycobacterial activity against Mycobacterium tuberculosis, modifications to the alkyl chain were significant. A longer alkyl chain was required for notable activity, and a synthetic lactone analog with a C10 lipophilic chain exhibited the highest potency. nih.govresearchgate.net Conversely, the natural (2Z)-Lachnophyllum methyl ester and its direct analogs were found to be relatively innocuous in this regard, suggesting different potential applications. rsc.orgnih.govresearchgate.net

Table 1: Comparative Biological Activities of Lachnophyllum Ester and Its Derivatives

Rational Design for Enhanced Bioactivity and Target Specificity

The comparative biological data from natural and synthetic analogs provide the foundation for the rational design of new molecules with improved bioactivity and selectivity. The goal is to leverage the initial structure-activity relationship findings to create novel derivatives with optimized properties for specific applications. nih.gov

The research on Lachnophyllum ester derivatives has established several key principles for rational design:

The Lactone Ring: The superior antileishmanial potency of the lactone form compared to the linear ester suggests that the cyclic structure is a favorable feature for this specific activity. rsc.org Future design efforts could focus on synthesizing a wider variety of lactone analogs.

Geometric Isomerism: The significantly higher activity of the Z-isomer over the E-isomer indicates that the spatial arrangement of the molecule is critical for its interaction with biological targets. rsc.org This emphasizes the need for stereocontrolled synthesis in the development of new active compounds.

Alkyl Chain Length: The observation that a longer alkyl chain is necessary for antimycobacterial activity provides a clear direction for optimization. researchgate.net New analogs could be designed with varying chain lengths and functionalities to maximize potency against M. tuberculosis while minimizing cytotoxicity. nih.govresearchgate.net

By applying these insights, researchers can move beyond simple analog synthesis to a more targeted approach. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the activity of new designs before their synthesis, further refining the drug discovery process. science.govnih.gov This iterative cycle of design, synthesis, and evaluation is crucial for developing new bioactive agents based on the Lachnophyllum ester scaffold for use in agriculture or human health. rsc.orgresearchgate.net

Table of Compounds Mentioned

Future Research Trajectories and Transformative Applications

Integration into Sustainable Agricultural Practices as Bio-inspired Agrochemicals

The exploration of Lachnophyllum ester as a cornerstone for a new generation of bio-inspired agrochemicals represents a significant research frontier. Its inherent biological activities against a range of agricultural pests position it as a promising alternative to conventional synthetic pesticides, aligning with the global push for more sustainable and ecologically sound agricultural practices. wikipedia.orgchemeurope.com

Research has demonstrated that Lachnophyllum ester and its close analogue, Lachnophyllum lactone, possess notable nematicidal, antifungal, and phytotoxic properties. iosrjournals.orgnih.govaps.org These compounds have shown efficacy against plant-parasitic nematodes, fungi that cause postharvest decay, and various weed species. wikipedia.orgchemeurope.comaps.org The potential to harness these multitarget properties could lead to the development of broad-spectrum biopesticides, reducing the need for multiple, single-target synthetic chemicals. wikipedia.org Studies comparing the nematicidal activity of Lachnophyllum ester isomers and related structures have provided initial structure-activity relationship (SAR) insights, showing, for example, that the lactone form can be more potent than the ester. acs.org The innocuous nature of (2Z)-Lachnophyllum methyl ester further enhances its prospects for developing agents to protect agricultural crops. iosrjournals.orgnih.gov

Future research will likely focus on optimizing the efficacy and stability of Lachnophyllum ester-based formulations for field applications. This includes investigating methods for controlled release, enhancing environmental persistence, and ensuring compatibility with integrated pest management (IPM) strategies. The development of scalable synthetic routes to produce Lachnophyllum ester and its more potent analogues will also be crucial to overcoming the limitations of relying on extraction from natural sources, thereby enabling widespread agricultural use. nih.govaps.org

| Compound | Activity Type | Target Organism/System | Observed Effect | Source |

|---|---|---|---|---|

| (2Z)-Lachnophyllum methyl ester | Nematicidal | Meloidogyne incognita | IC₅₀ under 100 mg/mL | acs.org |

| (2E)-Lachnophyllum methyl ester | Nematicidal | Meloidogyne incognita | Approximately 3 times less potent than Lachnophyllum lactone | acs.org |

| Lachnophyllum lactone | Nematicidal | Meloidogyne incognita | IC₅₀ = 18.9 mg/L; most effective tested | acs.org |

| Lachnophyllum ester | Antifungal | Trichophyton rubrum, Microsporum canis | Exhibited antifungal activity | nih.govacs.org |

| Lachnophyllum ester | Antioxidant | β-carotene/linoleic acid system | 71.43% ± 0.01% inhibition rate | nih.govacs.org |

| Lachnophyllum lactone | Phytotoxic | Cuscuta campestris seedlings | IC₅₀ = 24.8 µg/mL | nih.gov |

Advanced Mechanistic Studies at the Molecular and Cellular Levels

While the biological effects of Lachnophyllum ester are increasingly documented, a detailed understanding of its mechanism of action at the molecular and cellular levels remains a critical area for future research. Preliminary hypotheses suggest that the compound's efficacy, particularly its antifungal properties, may be linked to its low polarity. nih.govacs.org This characteristic could enable it to interact with and disrupt the phospholipid bilayer of microbial cell membranes. nih.govacs.org Such disruption could lead to increased membrane permeability, compromising cellular integrity and function. nih.govacs.org

Furthermore, it is proposed that this membrane activity could interfere with vital cellular processes, such as energy production and the mitochondrial respiratory chain. nih.govacs.org Another observed phenomenon is the synergistic effect of Lachnophyllum ester with conventional antifungal drugs like ketoconazole (B1673606). nih.govacs.org This suggests that by increasing membrane permeability, Lachnophyllum ester may facilitate the entry of other antifungal agents, thereby enhancing their efficacy at lower concentrations. nih.govacs.org

Future advanced studies are needed to validate these hypotheses. Techniques such as differential scanning calorimetry, fluorescence microscopy using membrane-potential-sensitive dyes, and transcriptomics could elucidate the precise interactions between Lachnophyllum ester and cell membranes. Identifying the specific protein or lipid targets within the membrane and downstream cellular pathways affected by the compound will be essential for a complete mechanistic understanding. This knowledge would not only solidify its potential as an agrochemical but could also reveal new molecular targets for drug development in other areas.

Development of Novel Analytical Probes Utilizing Lachnophyllum Ester Scaffold

The unique chemical architecture of Lachnophyllum ester presents an untapped opportunity for the development of novel analytical probes for biological research. The scaffold's defining feature is its conjugated enyne (ene-diyne) system, a highly reactive and electronically distinct functional group. This system, combined with the ester moiety, could be leveraged for the design of chemical probes for sensing and imaging.

The high electron density of the polyacetylene chain makes it a potential candidate for development into a fluorophore or a component of a larger fluorescent probe system. Modifications to the terminal alkyl chain or the methyl ester group could be used to attach specific targeting ligands or to modulate the scaffold's photophysical properties. For instance, the ester group could be functionalized to respond to specific enzymes, such as carboxylesterases, which are important biomarkers in various biological processes. Upon enzymatic cleavage, a change in fluorescence could be triggered, allowing for real-time monitoring of enzyme activity.

Moreover, the reactivity of the conjugated system could be exploited for covalent labeling of biological targets. The enyne motif can participate in various chemical reactions, which could be adapted for "click chemistry" or other bioorthogonal ligation strategies to permanently tag proteins or other biomolecules. While the direct use of Lachnophyllum ester as an analytical probe has not yet been reported, its structural elements are analogous to those used in the design of other chemical sensors and probes, suggesting a promising, albeit unexplored, future research trajectory.

Exploration of Uncharted Biological Activities and Molecular Targets

Beyond its established activities relevant to agriculture, the chemical structure of Lachnophyllum ester suggests a broader pharmacological potential that is largely unexplored. The structural motifs present in polyacetylenes are found in numerous natural products with a wide array of bioactivities. Preliminary studies have already begun to chart this new territory, with research indicating that Lachnophyllum ester and its synthetic analogues possess antileishmanial and antimycobacterial properties. iosrjournals.orgnih.govacs.org

The evaluation against Leishmania infantum and Mycobacterium tuberculosis has shown that (2Z)-Lachnophyllum methyl ester and related lactone structures exhibit potent activity. iosrjournals.orgnih.govacs.org These findings open a compelling new chapter in the study of this compound, suggesting its potential as a lead structure for the development of new therapeutics against neglected tropical diseases and tuberculosis.

Future research should systematically screen Lachnophyllum ester and a library of its synthetic derivatives against a diverse range of biological targets. This could include panels of cancer cell lines, viruses, and other pathogenic microbes. In silico target prediction tools could be employed to computationally screen for potential protein targets, guiding experimental validation. frontiersin.orgresearchgate.net Identifying novel molecular targets for Lachnophyllum ester could reveal previously unknown signaling pathways or enzyme vulnerabilities, providing new tools for chemical biology and starting points for drug discovery campaigns. frontiersin.orgresearchgate.net

| Compound | Activity Type | Target Organism/Strain | Finding | Source |

|---|---|---|---|---|

| (2Z)-Lachnophyllum methyl ester | Antileishmanial | Leishmania infantum axenic amastigotes | Exhibited strong antileishmanial potency | iosrjournals.orgnih.govacs.org |

| (4Z)-Lachnophyllum lactone | Antileishmanial | Leishmania infantum axenic amastigotes | Exhibited strong antileishmanial potency | iosrjournals.orgnih.govacs.org |

| Lactone analog (with C10 lipophilic appendage) | Antimycobacterial | Mycobacterium tuberculosis H37Rv | Displayed the highest antimycobacterial potency among tested analogues | iosrjournals.orgnih.govacs.org |

Q & A

Q. What are the primary methods for isolating and purifying Lachnophyllum ester from plant sources?

Lachnophyllum ester is typically isolated via solvent extraction (e.g., accelerated solvent extraction using hexane/ethyl acetate) followed by silica gel column chromatography for initial purification . Crystallization from hexane or petroleum ether is used to obtain pure compounds, as demonstrated in Conyza bonariensis and Baccharis trinervis studies . LC-MS and GC-MS analyses are critical for confirming purity and identifying retention indices against standards like NIST databases .

Q. How is the chemical structure of Lachnophyllum ester characterized?

Structural elucidation relies on spectroscopic techniques:

- NMR : Signals for alkene protons (δH 6.23–6.19 ppm, J = 11.4 Hz) confirm cis isomerism, while ester methyl groups appear at δH 3.80 ppm. HMBC and HSQC correlations map the acetylene skeleton and ester linkage .

- GC-MS : Molecular ions (e.g., m/z 161–163) and Kovats indices differentiate it from analogs like matricaria esters .

Q. What in vitro biological activities have been reported for Lachnophyllum ester?

Initial studies highlight:

- Antifungal activity : MIC values of 0.625 mg/mL against Trichophyton rubrum via broth microdilution assays, with MFC values up to 5.0 mg/mL .

- Antioxidant effects : 71.43% inhibition in β-carotene/linoleic acid oxidation assays, though less potent than BHT (96.43%) .

- Nematicidal activity : Natural esters show superior potency compared to synthetic analogs .

Advanced Research Questions

Q. How can synthetic analogs of Lachnophyllum ester be designed to explore structure-activity relationships (SAR)?

Synthetic routes focus on modifying chain length and functional groups:

- Alkyl chain extension : A C10 lipophilic chain in lactone analogs enhances antimycobacterial activity (MIC: 8 µg/mL against M. tuberculosis), while shorter chains reduce efficacy .

- Lactone vs. ester derivatives : Lactones exhibit stronger antileishmanial activity (IC50: 12–15 µM) but higher cytotoxicity (SI < 10), whereas methyl esters show better selectivity .

- Stereochemistry : Z-isomers are prioritized due to natural abundance and bioactivity .

Q. What methodological challenges arise in assessing synergistic effects with conventional antifungals?

- Checkerboard assays : Fractional Inhibitory Concentration Index (FICI) calculations reveal synergism (FICI ≤ 0.5) between Lachnophyllum ester and ketoconazole against T. rubrum .

- Mechanistic interplay : Low polarity of the ester enhances membrane permeability, enabling sub-inhibitory doses of azoles . However, cytotoxicity (e.g., mammalian cell assays) limits therapeutic indices, requiring dose optimization .

Q. How do contradictory findings on chain length effects inform SAR studies?

- Antimycobacterial vs. antifungal activity : Longer chains (C10) improve antimycobacterial potency by enhancing lipid bilayer interaction, while antifungal activity relies on moderate chain length (C8–C10) for optimal membrane disruption .

- Allelopathic effects : Polyacetylene chain length inversely correlates with rice germination inhibition, suggesting divergent mechanisms for agricultural vs. pharmacological applications .

Methodological Considerations

- Biological assays : Use standardized protocols (CLSI M38-A for antifungals, β-carotene/linoleic acid for antioxidants) to ensure reproducibility .

- Synthetic validation : Confirm stereochemistry via NOESY or X-ray crystallography to avoid misinterpreting SAR .

- Data interpretation : Address cytotoxicity early in drug development; natural esters (e.g., methyl (Z)-dec-2-en-4,6-diynoate) often have better safety profiles than lactones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。